molecular formula C8H12O4 B2521773 1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2247101-96-6

1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B2521773
CAS No.: 2247101-96-6
M. Wt: 172.18
InChI Key: OXVCEMMNWPCGPB-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a bicyclic compound featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a hydroxymethyl group at position 1, a methyl group at position 3, and a carboxylic acid at position 4. Its molecular formula is C₈H₁₂O₄ (molecular weight: 172.18 g/mol).

Properties

IUPAC Name

1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-5-8(6(10)11)2-7(3-8,4-9)12-5/h5,9H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVCEMMNWPCGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CC(C2)(O1)CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247101-96-6
Record name 1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry . This reaction is efficient and modular, allowing for the creation of new building blocks that can be further derivatized through various transformations .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the photochemical [2+2] cycloaddition process. This method requires specialized equipment and conditions, such as the use of mercury lamps, to achieve the desired reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial building block in organic synthesis, enabling the construction of more complex molecules. Its strained bicyclic framework allows for various transformations, making it an excellent candidate for synthesizing bioactive compounds.

Biological Studies

The unique structure of 1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid facilitates its use in biological research:

  • Mechanism of Action : The compound interacts with molecular targets, potentially modulating biological pathways and processes due to its structural properties.
  • Biological Target Interaction : It mimics ortho-substituted benzene rings, allowing it to engage with various biological targets, which is valuable in drug discovery.

Material Science

Research indicates that this compound can be utilized in developing new materials and chemical products, particularly those requiring specific structural characteristics or functionalities.

Case Studies and Research Findings

StudyFocus AreaFindings
Photochemical SynthesisDemonstrated an efficient approach to synthesizing new bicyclic modules using photochemistry, highlighting the versatility of the oxabicyclic scaffold in creating novel compounds.
Biological ActivityExplored the antimicrobial properties of similar bicyclic compounds, suggesting potential applications in developing antimicrobial agents against resistant bacterial strains.
Drug DevelopmentInvestigated the compound's efficacy in modulating inflammatory responses, indicating its potential as a therapeutic agent in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to mimic the ortho-substituted benzene ring, enabling it to interact with various biological targets . This interaction can modulate biological activity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid 1: –CH₂OH; 3: –CH₃; 4: –COOH C₈H₁₂O₄ 172.18 High polarity due to –OH and –COOH; rigid bicyclic scaffold
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid (CAS 2169582-80-1) 1: –CH₃; 4: –COOH C₇H₁₀O₃ 142.15 Reduced hydrophilicity; methyl group increases lipophilicity
3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid (CAS 2995281-15-5) 3: –CH₃ (×2); 4: –COOH C₈H₁₂O₃ 172.18 Steric hindrance from dimethyl groups; potential conformational rigidity
4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CID 154853030) 4: –CH₂OCH₃; 1: –COOH C₈H₁₂O₄ 188.18 Methoxy group enhances lipophilicity; reduced hydrogen bonding capacity
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS 104234-94-8) 4: –NH₂; 1: –COOEt (HCl salt) C₈H₁₄ClNO₃ 207.65 Amino group enables peptide coupling; HCl salt improves aqueous solubility

Key Observations :

  • Hydrophilicity : The hydroxymethyl group in the target compound enhances polarity compared to methyl (CAS 2169582-80-1) or methoxymethyl (CID 154853030) analogs.
  • Functional Group Versatility : The carboxylic acid at position 4 is conserved across analogs, enabling derivatization (e.g., amide formation) for drug discovery .

Biological Activity

1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid, with the CAS number 2247101-96-6, is a bicyclic compound notable for its unique oxabicyclohexane core. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and biological research.

PropertyValue
Molecular FormulaC8_8H12_{12}O4_4
Molecular Weight172.18 g/mol
CAS Number2247101-96-6

The biological activity of this compound is primarily attributed to its structural similarity to ortho-substituted benzene rings, which allows it to interact with various biological targets. This interaction can modulate biological pathways, making it a valuable scaffold in drug design and development.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of bicyclic compounds can demonstrate antimicrobial properties, potentially useful in developing new antibiotics.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, indicating that this compound may have similar effects.
  • Bioisosteric Properties : As a bioisostere of the ortho-substituted phenyl ring, this compound can replace traditional aromatic systems in drug molecules, potentially improving pharmacokinetic profiles and reducing toxicity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of 2-oxabicyclo[2.1.1]hexanes as bioisosteres for ortho-substituted phenyl rings:

  • Synthesis and Characterization : A general approach was developed for synthesizing 2-oxabicyclo[2.1.1]hexanes with various exit vectors through iodocyclization reactions, allowing for the production of derivatives with tailored biological activities .
  • Biological Validation : The incorporation of the 2-oxabicyclo[2.1.1]hexane scaffold into existing bioactive compounds has been validated, demonstrating improved physicochemical properties compared to their phenyl counterparts .
  • Stability Studies : Stability assessments indicated that certain derivatives remain stable under acidic and basic conditions, highlighting their potential for use in pharmaceutical formulations .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is beneficial:

Compound TypeStructural FeaturesBiological Activity
Ortho-substituted Phenyl CompoundsAromatic ring with ortho substituentsAntimicrobial, anti-inflammatory
Bicyclo[3.1.0]hexanesDifferent bicyclic structureUsed in medicinal chemistry
2-Oxabicyclo[2.1.1]hexanesSaturated structure mimicking phenyl ringsImproved drug properties

Q & A

Q. What novel applications in drug discovery leverage the compound’s unique bicyclic framework?

  • Methodological Answer :
  • Proteolysis-targeting chimeras (PROTACs) : The rigid core enhances target protein degradation efficiency .
  • Peptide mimetics : Replaces proline in peptides to modulate conformational flexibility .
  • Antibiotic adjuvants : Synergizes with β-lactams by inhibiting resistance enzymes (e.g., β-lactamases) .

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